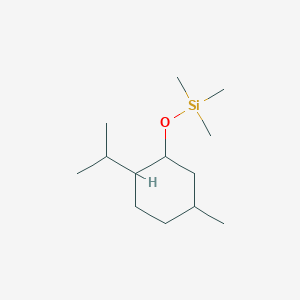

Menthol, TMS derivative

Description

Rationale for Chemical Derivatization of Alcohols for Advanced Studies

The derivatization of alcohols like menthol (B31143) is a crucial step in many analytical procedures for several reasons. jfda-online.combartleby.com Alcohols contain a polar hydroxyl (-OH) group, which can lead to undesirable chemical behaviors during analysis. thieme-connect.dethermofisher.com These include low volatility, thermal instability, and a tendency to form hydrogen bonds, which can cause poor chromatographic peak shape and reduce separation efficiency. research-solution.comchemeurope.com

Chemical derivatization addresses these issues by replacing the active hydrogen of the hydroxyl group with a less polar, more stable functional group. registech.comlibretexts.org This modification leads to several analytical advantages:

Increased Volatility: Derivatives are often less polar and have weaker intermolecular forces, making them more volatile and thus more suitable for gas chromatography. chemeurope.comgcms.cz

Improved Thermal Stability: Derivatization protects the thermally labile hydroxyl group, preventing decomposition of the analyte at the high temperatures often used in GC injectors and columns. research-solution.comregistech.com

Enhanced Chromatographic Separation: By reducing polarity, derivatization minimizes interactions between the analyte and active sites on the chromatographic column, resulting in sharper, more symmetrical peaks and better resolution from other components in a mixture. research-solution.comgcms.cz

Improved Detection: Certain derivatizing agents can introduce functionalities that enhance the response of specific detectors, improving the sensitivity of the analysis. jfda-online.comresearch-solution.com

Overview of Trimethylsilyl (B98337) (TMS) Group in Organic Synthesis

The trimethylsilyl (TMS) group, which consists of a silicon atom bonded to three methyl groups (-Si(CH₃)₃), is one of the most widely used functional groups for derivatization in organic chemistry. chemeurope.comwikipedia.org The process of introducing a TMS group is known as silylation. registech.comchromtech.com Silylation reagents are popular due to their ease of use and the reliable formation of derivatives. registech.com

Table 1: Comparison of Properties Before and After TMS Derivatization of Alcohols

| Property | Before Derivatization (Parent Alcohol) | After TMS Derivatization (TMS Ether) | Analytical Advantage |

| Polarity | High (due to -OH group) | Low | Improved chromatographic behavior. registech.com |

| Volatility | Low | High | Amenable to Gas Chromatography. chemeurope.comgcms.cz |

| Thermal Stability | Often unstable at high temperatures | High | Prevents degradation during analysis. research-solution.comregistech.com |

| Hydrogen Bonding | Strong | Absent | Results in sharper, more symmetric peaks. wikipedia.org |

| Reactivity | Acidic proton on -OH group | No acidic proton | Prevents unwanted side reactions. libretexts.orglibretexts.org |

In multi-step organic synthesis, it is often necessary to prevent a functional group from reacting while another part of the molecule is being modified. libretexts.org The TMS group serves as an effective "protecting group" for the hydroxyl function of alcohols. ontosight.aifiveable.me By converting the alcohol to a trimethylsilyl ether, the reactive acidic proton of the hydroxyl group is masked. libretexts.org

This TMS ether is significantly less reactive and stable to a variety of reaction conditions under which an unprotected alcohol would react, such as with oxidizing agents, reducing agents, or Grignard reagents. libretexts.orglibretexts.orgfiveable.me Once the desired chemical transformations on other parts of the molecule are complete, the TMS protecting group can be easily removed through a process called deprotection, typically by treatment with aqueous acid or a fluoride (B91410) ion source, to regenerate the original alcohol. libretexts.orgfiveable.me

For analytical purposes, particularly gas chromatography, the conversion of alcohols to their TMS derivatives is a standard practice. thieme-connect.degcms.cz The replacement of the polar hydroxyl group's hydrogen with a non-polar, bulky TMS group has a profound effect on the molecule's physical properties. wikipedia.org

The resulting trimethylsiloxy group [−O-Si(CH₃)₃] does not participate in hydrogen bonding. wikipedia.org This reduction in intermolecular forces significantly increases the volatility of the compound, allowing it to be analyzed by GC at lower temperatures. chemeurope.com Furthermore, the silylated derivative is more thermally stable than the parent alcohol. registech.com This stability is crucial for quantitative analysis, as it prevents the compound from degrading in the hot injection port or during its passage through the GC column. researchgate.netnih.gov The combination of increased volatility and stability makes the menthol TMS derivative, and TMS derivatives in general, ideal for GC-MS analysis, enabling accurate identification and quantification. hmdb.carsc.org

Table 2: Common Reagents for TMS Derivatization

| Reagent Name | Abbreviation | Key Characteristics |

| Bis(trimethylsilyl)acetamide | BSA | A strong silylating reagent that reacts under mild conditions. research-solution.com |

| Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A highly reactive, universal reagent with volatile by-products, making it excellent for GC analysis. gcms.cz |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | A strong silylating reagent that produces stable and volatile by-products. |

| Trimethylsilyl chloride | TMSCl | Often used as a catalyst or in combination with a base like pyridine (B92270) to facilitate silylation. wikipedia.orgfiveable.me |

| Trimethylsilylimidazole | TMSI | A powerful silylating agent, particularly effective for hindered hydroxyl groups. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

18419-38-0 |

|---|---|

Molecular Formula |

C13H28OSi |

Molecular Weight |

228.45 g/mol |

IUPAC Name |

trimethyl-(5-methyl-2-propan-2-ylcyclohexyl)oxysilane |

InChI |

InChI=1S/C13H28OSi/c1-10(2)12-8-7-11(3)9-13(12)14-15(4,5)6/h10-13H,7-9H2,1-6H3 |

InChI Key |

LDWGJYAAQHHQTJ-UHFFFAOYSA-N |

SMILES |

CC1CCC(C(C1)O[Si](C)(C)C)C(C)C |

Canonical SMILES |

CC1CCC(C(C1)O[Si](C)(C)C)C(C)C |

Origin of Product |

United States |

Advanced Analytical Characterization of Menthol, Tms Derivative

Chromatographic Techniques Utilizing TMS Derivatization

Derivatization of menthol (B31143) to its TMS ether is a common strategy to improve its chromatographic behavior, particularly in gas chromatography. This modification overcomes the limitations associated with the direct analysis of the more polar, underivatized menthol.

Gas Chromatography-Mass Spectrometry (GC-MS) for Enhanced Volatility and Robust Quantification

The TMS derivative of menthol exhibits increased volatility and reduced polarity compared to the parent compound. This makes it highly suitable for GC-MS analysis. nih.gov The substitution of the active proton of the hydroxyl group with a non-polar trimethylsilyl (B98337) group minimizes intermolecular hydrogen bonding, leading to a lower boiling point and improved peak shape in GC analysis. jfda-online.com This enhanced volatility allows for elution at lower temperatures, reducing the risk of thermal degradation and improving the separation from other components in a complex mixture.

The robust nature of the TMS derivative also facilitates reliable quantification. nih.gov The derivatization reaction is typically rapid and proceeds to completion, ensuring that the measured concentration of the derivative accurately reflects the original concentration of menthol. researchgate.net The resulting chromatographic peaks are generally sharp and symmetrical, which is crucial for accurate integration and quantification. coresta.org

Table 1: GC-MS Retention and Spectral Data for Menthol, TMS Derivative foodb.ca

| Parameter | Value |

| HMDB ID | HMDB0003352 |

| Derivative IUPAC Name | Not Available |

| Spectrum Type | GC-MS Spectrum - Menthol GC-MS (1 TMS) |

| Splash Key | splash10-0006-1900000000-cc06fe70d7649d059f92 |

This table presents identifying information for the GC-MS spectrum of the TMS derivative of menthol from the Human Metabolome Database.

Derivatization Strategies for Chromatographic Analysis of Menthol Stereoisomers

Menthol possesses three chiral centers, resulting in eight possible stereoisomers. chromatographyonline.com The separation and quantification of these isomers are often necessary, as they can exhibit different biological activities and sensory properties. mpg.degoogle.com Chiral gas chromatography is a powerful technique for this purpose, and derivatization to the TMS ether can be employed in these analyses. coresta.orgchromatographyonline.com

While some chiral separations can be performed on underivatized menthol isomers, derivatization can sometimes enhance the separation efficiency on certain chiral stationary phases. chromatographyonline.comresearchgate.net The choice of chiral column is critical, with phases such as those based on cyclodextrins demonstrating unique selectivities for different stereoisomers. coresta.orgchromatographyonline.com In some cases, tandem chiral column setups are used to achieve complete separation of all eight menthol isomers. coresta.org Other derivatization strategies, such as the formation of diastereomeric derivatives with chiral reagents like naproxen (B1676952) acyl chloride, are also used, particularly for liquid chromatography applications. nih.govresearchgate.net

Spectroscopic Elucidation of this compound Structure

Spectroscopic techniques are indispensable for the structural confirmation and characterization of the this compound. NMR, mass spectrometry, and vibrational spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. bhu.ac.indocbrown.infodocbrown.info Each unique carbon atom in the molecule gives a distinct signal, and the chemical shifts are indicative of their electronic environment. acs.org The carbons of the trimethylsilyl group will have a characteristic chemical shift, and the signals for the menthol portion of the molecule will be consistent with the expected structure. rsc.org

Table 2: Predicted ¹H NMR Chemical Shifts for a Trimethylsilyl Group biorxiv.orgoregonstate.edu

| Chemical Group | Typical Chemical Shift Range (ppm) |

| Trimethylsilyl (TMS) Protons | ~0.0 - 0.3 |

This table shows the typical chemical shift range for the protons of a trimethylsilyl group in ¹H NMR spectroscopy, referenced to tetramethylsilane (B1202638) (TMS) at 0.0 ppm.

Mass Spectrometry Fragmentation Analysis of Trimethylsilyl Derivatives

Mass spectrometry, particularly when coupled with gas chromatography, is a powerful technique for identifying the this compound. The electron ionization (EI) mass spectrum of a TMS ether exhibits characteristic fragmentation patterns. researchgate.netresearchgate.net A prominent ion in the mass spectra of many TMS derivatives is found at m/z 73, corresponding to the [Si(CH₃)₃]⁺ ion. nih.gov Other significant fragment ions can arise from the loss of a methyl radical ([M-15]⁺) or the loss of a trimethylsilanol (B90980) group ([M-90]⁺). researchgate.netaip.org The molecular ion peak (M⁺) for the menthol TMS derivative is also typically observed, allowing for the determination of the molecular weight.

Table 3: Key Mass Spectral Fragments for TMS Derivatives researchgate.netnih.gov

| m/z | Fragment Ion |

| 73 | [Si(CH₃)₃]⁺ |

| [M-15] | [M - CH₃]⁺ |

| [M-90] | [M - (CH₃)₃SiOH]⁺ |

This table highlights common fragment ions observed in the electron ionization mass spectra of trimethylsilyl derivatives.

Vibrational Spectroscopy (IR and Raman) for Structural Confirmation

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of the functional groups present. annalsofrscb.ro The IR spectrum of underivatized menthol shows a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. researchgate.netresearchgate.net Upon derivatization to the TMS ether, this broad O-H band disappears, and new bands associated with the Si-O and Si-C bonds appear. The Si-O stretching vibration is typically observed in the region of 1000-1100 cm⁻¹. science.gov

Raman spectroscopy offers complementary information and can be particularly useful for observing the symmetric vibrations of the molecule. researchgate.networktribe.comcdnsciencepub.com The Raman spectrum of the this compound would also show the absence of the O-H stretch and the presence of vibrations corresponding to the trimethylsilyl group. science.govcdnsciencepub.com

Table 4: Comparison of Key IR Vibrational Frequencies for Menthol and its TMS Derivative researchgate.netresearchgate.netscience.gov

| Functional Group | Menthol (cm⁻¹) | This compound (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) | Absent |

| C-H Stretch | 2850-3000 | 2850-3000 |

| Si-O Stretch | Absent | 1000-1100 |

This table compares the characteristic infrared vibrational frequencies for menthol and its TMS derivative, highlighting the key changes upon derivatization.

Applications of Menthol, Tms Derivative and Chiral Menthol Silyl Ethers in Asymmetric Synthesis

Menthol (B31143) Derivatives as Chiral Auxiliaries in Diastereoselective Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to guide the formation of a new stereocenter. Menthol-derived auxiliaries, by virtue of their well-defined three-dimensional structure, can effectively bias the approach of reagents to a prochiral center, leading to the preferential formation of one diastereomer over another.

Diastereoselective Photocycloaddition Reactions

The [2+2] photocycloaddition is a powerful method for the construction of cyclobutane (B1203170) rings. When performed on substrates bearing a chiral auxiliary, this reaction can proceed with high diastereoselectivity. Researchers have investigated the use of menthol derivatives as chiral auxiliaries in the diastereoselective [2+2] photocycloaddition of cyclic enones with olefins. For instance, cyclohexenones bearing a chiral 8-phenylmenthyl auxiliary have been shown to undergo diastereodifferentiating [2+2] photocycloadditions with olefins like ethylene (B1197577) and cyclopentene. The diastereomeric excess (de) of the resulting cycloadducts is influenced by the specific menthol derivative used and the reaction conditions.

A study on the diastereoselective [2+2] photocycloaddition of 3-((1'R,2'S,5'R)-(-)-8-phenylmenthyloxycarbonyl)cyclohex-2-en-1-one with ethylene demonstrated the efficacy of this approach. The reaction yielded two diastereomeric products, with the diastereoselectivity being dependent on the solvent and additives.

Table 1: Diastereoselective [2+2] Photocycloaddition of a Menthol-Derived Cyclohexenone with Ethylene

| Entry | Solvent | Additive (3 vol%) | Conversion (%) | Yield (%) | Diastereomeric Excess (de, %) |

| 1 | Benzene (B151609) | - | >99 | 93 | 68 |

| 2 | Acetonitrile | - | >99 | 85 | 58 |

| 3 | Methanol | - | >99 | 88 | 50 |

| 4 | Water | Methylcyclohexane | 85 | 75 | 72 |

The results indicate that the choice of solvent significantly impacts the diastereoselectivity of the photocycloaddition. The use of a non-polar solvent like benzene provides good diastereoselectivity, which can be further enhanced by conducting the reaction in an aqueous medium with a hydrocarbon additive. This highlights the potential for developing environmentally benign asymmetric photoreactions using water as a solvent.

Stereocontrol in C-Acylation of Enolates

The C-acylation of enolates is a fundamental carbon-carbon bond-forming reaction. The use of chiral auxiliaries can effectively control the stereochemistry of this process. While direct studies focusing solely on menthol TMS derivatives in C-acylation are not extensively documented, the principles of using chiral esters as auxiliaries are well-established. Optically active cyanoformates derived from (+)-menthol and (-)-borneol (B1667373) have been used in the C-acylation of preformed lithium enolates. orgsyn.org Although the chemical yields were reported to be good, the level of stereoselectivity was found to be disappointingly low in some cases. orgsyn.org

However, for conformationally constrained chiral substrates, the diastereoselectivity can be significantly higher. For example, the reductive acylation of (R)-(−)-carvone, which generates a lithium enolate in situ, followed by treatment with methyl cyanoformate, leads to a mixture of diastereomeric β-keto esters with preferential axial acylation. orgsyn.org This demonstrates that the inherent chirality of the substrate, in combination with the chiral acylating agent, can dictate the stereochemical outcome.

Asymmetric Alkylation and Aldol (B89426) Reactions

The asymmetric alkylation of enolates is a powerful method for the construction of stereogenic centers adjacent to a carbonyl group. Chiral auxiliaries, such as those derived from menthol, are instrumental in achieving high levels of stereocontrol in these reactions. For instance, l-menthol (B7771125) has been successfully employed as a chiral auxiliary in the highly stereoselective alkylation of oxindole (B195798) enolates, a key step in the synthesis of the potent Gastrin/CCK-B receptor antagonist AG-041R. acs.org The alkylation of the oxindole enolate with a bromoacetic acid ester of l-menthol generated a tetrasubstituted chiral intermediate with high diastereoselectivity. acs.org

Similarly, aldol reactions, which form β-hydroxy carbonyl compounds, can be rendered highly diastereoselective through the use of chiral auxiliaries. While direct catalysis of aldol reactions using menthol TMS derivatives is less common, the underlying principle of using chiral esters to control the facial selectivity of enolate attack on an aldehyde is relevant. The reaction of titanium enolates of chiral esters with aldehydes often proceeds with high diastereoselectivity, where the chiral auxiliary shields one face of the enolate, directing the approach of the aldehyde.

In a related context, the titanium tetrachloride-catalyzed reaction of a chiral menthyloxy silyl (B83357) enol ether with benzaldehyde (B42025) has been explored. journals.co.za This reaction, which is mechanistically similar to a Mukaiyama aldol reaction, provides the corresponding aldol-type adduct, with the stereochemical outcome being influenced by the chiral menthol group. journals.co.za

Application in Radical Cascade Reactions

Radical cascade reactions have emerged as a powerful tool for the rapid construction of complex molecular architectures. The use of chiral auxiliaries in these processes can enable the stereoselective formation of multiple stereocenters in a single operation. Recent studies have demonstrated the application of L-menthol derivatives in asymmetric three-component radical cascade reactions. nih.gov For example, bromodifluoroacetate substrates derived from L-menthol have been subjected to a synergistic photoredox/Brønsted acid-catalyzed three-component radical cascade reaction to produce fluorinated α-amino acid ester derivatives in good yields and with high diastereoselectivities. nih.govnih.gov This highlights the utility of menthol-derived auxiliaries in controlling stereochemistry in complex radical processes.

Stereocontrol in Reactions of Menthol-Derived Silyl Enol Ethers

Silyl enol ethers are versatile nucleophiles in a wide range of carbon-carbon bond-forming reactions. When the silyl group is attached to a chiral moiety, such as menthol, the resulting chiral silyl enol ether can participate in diastereoselective reactions. The synthesis of such chiral silyl enol ethers derived from menthol and borneol is a convenient process. journals.co.za

Cyclopropanation Reactions

The cyclopropanation of alkenes is a fundamental transformation in organic synthesis, providing access to three-membered carbocyclic rings that are prevalent in many natural products and biologically active molecules. The Simmons-Smith reaction, which typically involves the use of a diiodomethane (B129776) and a zinc-copper couple, is a classic method for cyclopropanation. The stereoselectivity of this reaction can be controlled by the presence of a directing group, such as a hydroxyl group.

In the context of silyl enol ethers, the Simmons-Smith reaction can be used to generate cyclopropoxy silanes, which are valuable synthetic intermediates that can be converted to cyclopropanols. The use of chiral silyl enol ethers, such as those derived from menthol, can in principle lead to diastereoselective cyclopropanation. While the Simmons-Smith cyclopropanation of silyl enol ethers is a known transformation, specific and detailed studies on the diastereoselectivity achieved with menthol-derived silyl enol ethers are an area of ongoing research. cdnsciencepub.comethz.ch However, catalytic asymmetric Simmons-Smith cyclopropanation of achiral silyl enol ethers using chiral ligands has been shown to produce optically active cyclopropyl (B3062369) silyl ethers in high yields and with excellent enantioselectivity (up to 96% ee). nih.gov This suggests that the incorporation of chirality into the silyl enol ether itself, via a menthol auxiliary, is a promising strategy for achieving stereocontrol in cyclopropanation reactions.

Conia-ene Reactions

The Conia-ene reaction is an intramolecular thermal or Lewis acid-catalyzed cyclization of unsaturated carbonyl compounds, serving as a powerful tool for forging carbon-carbon bonds to create cyclic systems. wikipedia.org In this reaction, an enol or enolate attacks a tethered alkyne or alkene. wikipedia.org A key strategy to facilitate this reaction under milder conditions and control its stereochemistry involves the use of pre-formed enol surrogates, such as silyl enol ethers, and the incorporation of chiral auxiliaries. wikipedia.orgnih.govwikipedia.org

Menthol, a readily available and inexpensive chiral alcohol, is a cornerstone in asymmetric synthesis, frequently employed as a chiral auxiliary to direct the stereochemical course of a reaction. wikipedia.orgnih.gov Research has demonstrated the preparation of novel chiral silyl enol ethers derived from menthol. grafiati.com For instance, chloro(menthyloxy)dimethylsilane can be used to generate chiral silyl enol ethers from various ketones. grafiati.com While direct examples detailing the intramolecular cyclization of a menthol-derived TMS enol ether in a Conia-ene reaction are not extensively documented in dedicated studies, the principle is well-established through related applications. These menthol-derived silyl enol ethers have been successfully used in other stereoselective transformations, such as alkylations and hydroxyalkylations, which, like the Conia-ene reaction, rely on the nucleophilic character of the silyl enol ether and the stereodirecting influence of the chiral auxiliary. grafiati.com

The execution of a Conia-ene reaction often involves the use of a silyl enol ether precursor to circumvent alternative cyclization pathways and to achieve cleaner reactions. nih.govacs.org In total synthesis, for example, challenging Conia-ene reactions have been successfully achieved by converting a keto-ester into a silyl enol ether before cyclization, often catalyzed by a gold(I) complex. nih.govacs.org The use of a chiral auxiliary, such as menthol, attached to the silyl group or elsewhere in the substrate, provides the necessary chiral environment to induce diastereoselectivity in the key cyclization step, leading to the formation of one diastereomer in preference to others.

Development and Application of Menthol-Derived Chiral Ligands in Asymmetric Catalysis

The inherent chirality of menthol makes it an excellent starting material for the synthesis of chiral ligands, which are crucial for the field of asymmetric catalysis. acs.org These ligands coordinate to a metal center, creating a chiral catalytic complex that can induce enantioselectivity in a wide range of chemical transformations.

Chiral Monophosphite Ligands in Hydroformylation

Hydroformylation, or the "oxo process," is a paramount industrial reaction that converts alkenes into aldehydes using synthesis gas (a mixture of CO and H₂). Asymmetric hydroformylation, which produces chiral aldehydes, is of great interest for the synthesis of fine chemicals and pharmaceuticals. The performance of this reaction is highly dependent on the chiral ligands complexed to the metal catalyst, typically rhodium.

Recent research has focused on the development of bulky, chiral monophosphite ligands derived from both BINOL (1,1'-bi-2-naphthol) and menthol. mdpi.comresearchgate.net In one study, four different stereoisomeric monophosphite ligands were synthesized by combining axially chiral (R)- or (S)-BINOL with the central chirality of (+)- or (−)-neomenthol (derived from menthol). mdpi.comnih.gov These ligands, possessing a combination of axial and central chirality, were evaluated in the rhodium-catalyzed hydroformylation of various olefins. mdpi.com

The rhodium catalytic systems demonstrated high activity and selectivity. For the hydroformylation of styrene (B11656), the catalysts achieved complete conversion within four hours, with 100% chemoselectivity for the aldehyde products and up to 98% regioselectivity for the branched (iso) aldehyde. mdpi.comresearchgate.net This high regioselectivity is a significant finding, as the branched aldehyde is the desired chiral product in this case. mdpi.com

The catalysts also proved effective for more challenging, disubstituted olefins. mdpi.comresearchgate.net In the hydroformylation of (E)-prop-1-en-1-ylbenzene, the catalytic system provided high conversion with excellent chemoselectivity and 80% regioselectivity for the corresponding branched aldehyde, 2-phenylbutanal. mdpi.com For the 1,1-disubstituted olefin, prop-1-en-2-ylbenzene, the system was also active and completely chemoselective, though the regioselectivity was substrate-controlled, favoring the linear aldehyde. mdpi.com

Below are interactive tables summarizing the research findings for the hydroformylation of styrene and disubstituted aryl olefins using a representative menthol-derived monophosphite ligand (L4: based on (S)-BINOL and (+)-neomenthol).

Table 1: Rh-Catalysed Hydroformylation of Styrene with Ligand L4 mdpi.com Conditions: T = 80 °C, Ligand/Rh = 4, [Rh] = 0.8 mM, [Styrene] = 0.4 M, Solvent = Toluene, t = 4 h.

| Entry | P (H₂/CO) (bar) | Conversion (%) | Chemoselectivity (%) | Regioselectivity (iso/n) |

| 1 | 10 | 100 | 100 | 98:2 |

| 2 | 20 | 100 | 100 | 97:3 |

| 3 | 25 | 100 | 100 | 97:3 |

Table 2: Rh-Catalysed Hydroformylation of Disubstituted Olefins with Ligand L2 mdpi.com Conditions: Ligand/Rh = 4, [Rh] = 0.8 mM, [Substrate] = 0.4 M, Solvent = Toluene, P (H₂/CO) = 25 bar, T = 80 °C.

| Substrate | Time (h) | Conversion (%) | Chemoselectivity (%) | Regioselectivity (branched/linear) | Product |

| (E)-prop-1-en-1-ylbenzene | 4 | 73 | 100 | 80:20 | 2-Phenylbutanal |

| prop-1-en-2-ylbenzene | 18 | 75 | 100 | 1:99 | 3-Phenylbutanal |

Chiral Phosphoric Acid Catalysis

Chiral Brønsted acid catalysis, particularly using chiral phosphoric acids (CPAs), has become a powerful tool in asymmetric synthesis. acs.orgbeilstein-journals.orgrsc.org These catalysts operate through hydrogen bonding or ion pairing to activate substrates. acs.org The development of CPAs often relies on axially chiral backbones like BINOL or SPINOL. e3s-conferences.org

Menthol has played a role in this area, primarily as a chiral auxiliary for the resolution of catalyst precursors. For instance, the resolution of racemic SPINOL (1,1'-spirobiindane-7,7'-diol), a key scaffold for a class of CPAs, can be achieved by forming diastereomeric menthyl esters, allowing for the separation of the enantiomers. acs.org This enables the synthesis of enantiomerically pure SPINOL-derived phosphoric acids. acs.org

In the direct application as part of a catalytic system, menthol-based ligands have been explored, though with mixed results. In a seminal 1990 report on palladium-catalyzed hydrocarboxylation, which utilized a chiral phosphoric acid co-catalyst, various chiral scaffolds were tested. nih.gov While the main BINAP-derived phosphoric acid gave high enantioselectivity, other chiral auxiliaries including menthol, BINOL, and diethyl tartrate resulted in poor enantioinduction (less than 10% ee). nih.gov

More recently, the principles of strong Brønsted acid catalysis have been applied to the synthesis of menthol itself. Researchers developed a highly fluorinated imino-imidodiphosphate, which is an unsymmetric, confined, and strong chiral acid. nih.gov This catalyst proved highly efficient and selective for the asymmetric cyclization of neral (B7780846) to (1R,6S)-trans-isopiperitenol, a key precursor that can be readily converted to (–)-menthol. nih.gov This work highlights how advanced chiral phosphoric acid-type catalysts can solve long-standing challenges in the synthesis of important natural products like menthol. nih.gov

Computational Chemistry and Mechanistic Studies of Menthol, Tms Derivative Reactions

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for elucidating the intricate details of chemical reactions involving silyl (B83357) ethers. For derivatives like menthyl TMS ether, DFT calculations are used to map out potential energy surfaces, identify transition states, and determine activation energies, thereby clarifying reaction pathways.

One area of focus is the mechanism of silyl ether cleavage. For instance, studies on the fluoride-mediated deprotection of O-silyl ethers have utilized DFT to model the transition state. These calculations often suggest a mechanism involving the formation of a pentacoordinate silicon intermediate or an SN2-type transition state. organic-chemistry.org The computed Gibbs free energies help to rationalize the observed reaction rates and the influence of factors like steric hindrance and the nature of the fluoride (B91410) source. organic-chemistry.org

DFT has also been employed to investigate the role of menthol (B31143) derivatives in more complex reactions. In a study on palladium-catalyzed C-ketonylation, DFT calculations were performed on a model system to understand the radical addition to a silyl enol ether. The calculations showed that the formation of the α-anomer radical intermediate was energetically more favorable by 1.4 kcal/mol than the β-anomer, which corroborated the experimental observations of high α-selectivity. chinesechemsoc.org Similarly, in iron-catalyzed dicarbofunctionalization of enol silyl ethers, DFT calculations were used to probe the C-C bond formation step, indicating a low activation barrier for the Giese addition of a radical to the enol silyl ether. nih.gov

Computational studies on the hydrosilylation of carbonyl compounds, where silyl ethers are the products, have also benefited from DFT. Iridium(I) complexes with menthol-based phosphorus(III) ligands have been synthesized and their catalytic activity in hydrosilylation has been explored. researchgate.net While the specific TMS derivative was not the focus, these studies lay the groundwork for understanding the electronic and steric effects of the menthyl group in such transformations. DFT calculations in these systems help to characterize the catalyst structure and potential reaction intermediates. researchgate.net

The following table presents representative data from DFT studies on reactions involving silyl ethers, illustrating the type of information that can be obtained.

| Reaction / Process | Computational Method | Key Finding | Calculated Energy (kcal/mol) | Reference |

| Radical addition to silyl enol ether | M06/SDD-6-311+G(d,p)//B3LYP-D3/SDD-6-31G(d) | α-addition is favored over β-addition | ΔΔG‡ = 1.4 | chinesechemsoc.org |

| Giese addition to enol silyl ether | uM06L-d3/def2tzvpp//uB3LYP-d3/def2-svp | Low barrier for radical addition | ΔG‡ = 8.1 | nih.gov |

| Deprotonation of silanol | B3PW91/AVQZ | Energy required for deprotonation | -365.4 | researchgate.net |

| Oxocarbenium ion combination with phosphine | DFT (unspecified) | High energy barrier for transition state | ΔG = 22.4 | rsc.org |

Conformational Analysis of Menthol Silyl Ethers and Related Chiral Systems

The conformational landscape of menthol and its derivatives, including silyl ethers, is crucial for understanding their reactivity and role as chiral auxiliaries. The cyclohexane (B81311) ring of menthol exists predominantly in a chair conformation with the isopropyl, methyl, and hydroxyl (or silyloxy) groups in equatorial positions to minimize steric strain. frontiersin.org Computational methods, often in conjunction with experimental techniques like NMR spectroscopy, are vital for analyzing these conformational preferences.

A detailed conformational analysis of various cyclohexyl silyl ethers has been conducted, providing A-values (conformational energies) for different silyl groups. acs.org This work, while not specific to the menthol TMS derivative, provides fundamental data on the steric requirements of silyl ether groups on a cyclohexane ring. DFT calculations on silyl-substituted pyrrolidines, used as organocatalysts, have also provided insights into the conformational preferences of the corresponding enamines, which helps to rationalize their catalytic performance. nih.gov

The table below summarizes key findings from conformational analyses of menthol and related silyl ether systems.

| Compound/System | Method | Key Conformational Feature | Finding | Reference |

| (-)-Menthol | Broadband FT-Microwave Spectroscopy & Quantum Chemistry | Identification of the most stable conformer in the gas phase. | Only one conformer with all equatorial substituents was observed. | frontiersin.org |

| Menthol Isomers | DFT and NMR | Analysis of OH rotamers and isopropyl group orientation. | Isopropyl rotamers are crucial for accurate conformational analysis. | mpg.de |

| Silyl-substituted pyrrolidine (B122466) enamines | DFT (B3LYP/6-31g(d)) and 2D-NMR | Determination of the most stable enamine conformation. | The ap conformation was found to be the most stable. | nih.gov |

| L-2-aminoadipic acid dimer | DFT (B3LYP/6-311++G(d,p)) | Analysis of intermolecular hydrogen bonds. | N-H···O bond is stronger than O-H···O bond. | researchgate.net |

Elucidation of Stereoselective Reaction Pathways and Transition States

A primary application of computational chemistry in the context of the menthol TMS derivative is to understand the origin of stereoselectivity in reactions where it or a related species acts as a chiral auxiliary or substrate. By modeling the transition states for the formation of different stereoisomers, researchers can calculate the energy differences and rationalize why one product is formed preferentially.

For example, in the context of Diels-Alder reactions, acrylates derived from menthol have been used as chiral dienophiles. While these often show modest diastereoselectivity, computational models of the transition states can help explain the facial bias. harvard.edu The bulky menthyl group, with its defined conformation, blocks one face of the dienophile, directing the approach of the diene to the opposite face. DFT calculations can quantify the steric and electronic interactions in the competing transition states.

Computational studies on diarylprolinol silyl ether catalysts in stereoselective reactions have demonstrated how changes in the catalyst's silyl group can affect enantiomeric excess. rsc.org These effects are explained through detailed conformational analysis and the study of structural deformations in the transition state. Although this study doesn't directly involve the menthol TMS derivative, the methodology of linking catalyst conformation to stereochemical outcome is highly relevant. A robust computational procedure involving conformational searching, ONIOM calculations, and DFT optimizations was developed to handle large, flexible systems and identify the key transition states responsible for stereoselectivity. rsc.org

The stereoselectivity of hetero-Diels-Alder reactions involving nitroso derivatives has also been investigated computationally. beilstein-journals.org In some cases, the stereoselectivity was influenced by substituents on a menthol-like group. DFT calculations of the endo and exo transition states can reveal the geometric and energetic factors that control the diastereomeric outcome. beilstein-journals.org

The following table illustrates how computational studies have been used to elucidate stereoselectivity.

| Reaction Type | Catalyst/Chiral Auxiliary | Computational Approach | Key Insight into Stereoselectivity | Reference |

| Radical Addition | Diarylprolinol silyl ether | Force Field, ONIOM, DFT | Conformational changes and structural deformations of the catalyst control enantioselectivity. | rsc.org |

| Hetero-Diels-Alder | Chiral 1-phosphonodienes | DFT | Calculation of activation energy differences between diastereomeric transition states. | beilstein-journals.org |

| C-Ketonylation | Palladium Complex | DFT | Energy difference between α and β radical addition transition states explains stereoselectivity. | chinesechemsoc.org |

| Diels-Alder | Titanium-TADDOL complex | N/A (Model Proposed) | A transition-state model was proposed to explain high selectivity, though detailed calculations are complex. | harvard.edu |

Q & A

Basic Research: How can spectroscopic methods be optimized for quantifying menthol in complex mixtures?

Methodological Answer:

Near-infrared (NIR) spectroscopy combined with chemometric tools like partial least squares (PLS) regression enables accurate quantification. For example, first-derivative preprocessing of spectra improves calibration models, achieving correlation coefficients of 0.99 for ethanol and menthol in spray formulations. The standard error of prediction (SEP) for menthol was 2.67%, validated using a test set of 19 samples .

Advanced Research: How do reaction parameters influence the catalytic synthesis of menthol from citronellal?

Methodological Answer:

Systematic variation of temperature, pressure, and solvent hydrophobicity is critical. Kinetic modeling shows higher temperatures (e.g., 100–150°C) favor cyclization of citronellal (rate-determining step), while hydrophobic solvents enhance menthol selectivity. Bifunctional catalysts with balanced Lewis/Brønsted acidity must be characterized for particle size and acid strength to avoid side reactions like menthol dehydration .

Basic Research: What system suitability criteria ensure reliable HPLC analysis of menthol?

Methodological Answer:

Pharmacopeial guidelines specify a tailing factor ≤2.0 for menthol peaks and ≤2.0% relative standard deviation (RSD) for peak response ratios in replicate injections. Internal standards (e.g., anethole) are used with relative retention times of 0.5 (menthol) and 1.0 (anethole) for validation .

Advanced Research: How are TMS derivatives of menthol characterized using GC-MS?

Methodological Answer:

Trimethylsilyl (TMS) derivatization enhances volatility for GC-MS analysis. Fragmentation patterns of TMS derivatives, such as m/z 73 (base peak for Si(CH₃)₃⁺), and molecular ion clusters (e.g., [M]⁺ or [M-CH₃]⁺), are key for structural confirmation. Cross-referencing with NIST spectral libraries ensures accuracy .

Basic Research: What historical chromatographic methods have been used for menthol detection in tobacco?

Methodological Answer:

Early methods include gas chromatography (GC) with flame ionization detection (FID) and thin-layer chromatography (TLC). For example, Mitchell et al. (1963) used GC-FID to separate menthol from cigarette smoke, achieving detection limits of 0.1 µg/mL .

Advanced Research: What mechanistic role does TRPM8 play in menthol’s pharmacological effects?

Methodological Answer:

In vitro studies using isolated mouse intestine models show menthol inhibits acetylcholine-induced smooth muscle contraction via TRPM8 activation. Dose-response experiments (e.g., 10–100 µM menthol) paired with TRPM8 antagonists (e.g., AMTB) validate receptor-specific pathways .

Basic Research: How are USP-NF standards applied to menthol assay validation?

Methodological Answer:

The U.S. Pharmacopeia (USP) specifies gravimetric and chromatographic methods for purity testing. For example, menthol content is calculated using peak area ratios (sample vs. standard) in HPLC, with acceptance criteria of 98.0–102.0% purity .

Advanced Research: How does solvent hydrophobicity impact menthol synthesis selectivity?

Methodological Answer:

Hydrophobic solvents (e.g., hexane) reduce water adsorption on catalyst surfaces, minimizing side reactions like dihydrocitronellal formation. Solvent screening via Hansen solubility parameters (HSPs) and activity coefficients (e.g., UNIFAC models) optimizes reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.